5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a thienopyrimidine core, and various substituents, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine and its fused derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, possibly protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Related compounds such as pyrimidine derivatives have been known to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Most of the synthesized compounds related to pyrano[2,3-d]pyrimidine-2,4-dione were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Related compounds have shown to inhibit protein kinases, which could lead to changes in cell growth, differentiation, migration, and metabolism .
Action Environment
It’s worth noting that the synthesis of related compounds has been conducted in environmentally compatible conditions , suggesting that the synthesis process of such compounds can be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one, like other pyrimidine derivatives, is believed to exert its biochemical effects through various mechanisms. One of these mechanisms involves inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Addition of the Sulfanyl Group:
Final Functionalization: The final steps may include various functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for maximum yield and purity.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, thienopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications include the development of new drugs. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure.
Furan-containing Compounds: Molecules that include a furan ring.
Sulfanyl-substituted Compounds: Compounds with a sulfanyl group.
Uniqueness
The uniqueness of 5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
5-(furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3S2/c27-19(16-8-3-1-4-9-16)15-31-24-25-22-21(18(14-30-22)20-12-7-13-29-20)23(28)26(24)17-10-5-2-6-11-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDGTALQVWIKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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